molecular formula C16H24N6O B12470868 N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12470868
M. Wt: 316.40 g/mol
InChI Key: SWLDCANXSHXDAE-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-methyl-6-(morpholin-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-methyl-6-(morpholin-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable amine and a cyclohexyl group under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve green synthesis methods to minimize environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-methyl-6-(morpholin-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

N-cyclohexyl-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H24N6O/c1-21-15-13(11-17-21)14(18-12-5-3-2-4-6-12)19-16(20-15)22-7-9-23-10-8-22/h11-12H,2-10H2,1H3,(H,18,19,20)

InChI Key

SWLDCANXSHXDAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N4CCOCC4

Origin of Product

United States

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